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Compound of Interest

Compound Name: RU 45196

Cat. No.: B1680181 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

utilization of RU-45196, a fluorescently labeled steroid, in high-throughput screening (HTS)

assays to identify and characterize modulators of the glucocorticoid and progesterone

receptors.

Introduction
RU-45196 is an 11β-substituted 19-norsteroid of the estra-4,9-diene series that exhibits

intrinsic fluorescence.[1] This compound is a valuable tool for HTS applications due to its high

binding affinity for both the glucocorticoid receptor (GR) and the progesterone receptor (PR).[1]

Its fluorescent properties (excitation at 480 nm, emission at 525 nm) allow for the development

of non-radioactive binding assays, which are amenable to automation and high-throughput

formats.[1]

The primary application of RU-45196 in HTS is in competitive binding assays. In this format, a

library of test compounds is screened for their ability to displace RU-45196 from the ligand-

binding pocket of the GR or PR. A decrease in the fluorescent signal, often measured as

fluorescence polarization (FP), indicates a "hit" – a compound that may bind to the receptor.
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Property Value Reference

Molecular Formula C34H34N4O5 [1]

Molecular Weight 578.66 [1]

Excitation Wavelength 480 nm [1]

Emission Wavelength 525 nm [1]

Target Receptors
Glucocorticoid Receptor (GR),

Progesterone Receptor (PR)
[1]

Table 2: Example Data from a Competitive Binding Assay

This table illustrates how quantitative data from an HTS campaign using RU-45196 would be

presented. The IC50 value represents the concentration of a test compound required to inhibit

50% of the binding of RU-45196. The Ki value is the inhibition constant, which reflects the

binding affinity of the test compound for the receptor.

Compound ID Target Receptor IC50 (nM) Ki (nM)

Control Ligand GR 10 5.2

Test Compound A GR 50 26.0

Test Compound B GR >10,000 >5,200

Control Ligand PR 5 2.8

Test Compound C PR 100 56.0

Test Compound D PR 800 448.0

Note: The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki =

IC50 / (1 + ([L]/Kd)), where [L] is the concentration of RU-45196 and Kd is its dissociation

constant for the receptor.
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Protocol 1: High-Throughput Fluorescence Polarization
(FP) Competitive Binding Assay
This protocol describes a method for screening a compound library against the glucocorticoid

or progesterone receptor using RU-45196 in a fluorescence polarization format.

Materials:

Purified, full-length human Glucocorticoid Receptor (GR) or Progesterone Receptor (PR)

RU-45196

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 0.01% Tween-20 and 1

mM DTT

Test compounds dissolved in DMSO

384-well, low-volume, black, round-bottom plates

Fluorescence polarization plate reader

Procedure:

Compound Plating:

Prepare serial dilutions of test compounds in DMSO.

Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 20 nL) of each

compound dilution to the wells of a 384-well assay plate.

Include wells with DMSO only for "no inhibitor" controls and wells with a known high-

affinity ligand for "positive inhibitor" controls.

Receptor and Ligand Preparation:

Prepare a working solution of the receptor (GR or PR) in assay buffer. The final

concentration will need to be optimized but is typically in the low nanomolar range.
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Prepare a working solution of RU-45196 in assay buffer. The final concentration should be

close to the Kd of its interaction with the receptor to ensure assay sensitivity.

Assay Assembly:

Add the receptor solution to all wells of the assay plate.

Add the RU-45196 solution to all wells.

The final assay volume is typically 10-20 µL.

Incubation:

Seal the plates and incubate at room temperature for a defined period (e.g., 1-4 hours) to

allow the binding reaction to reach equilibrium. Protect the plates from light.

Data Acquisition:

Measure the fluorescence polarization of each well using a plate reader with appropriate

filters for RU-45196 (Excitation: ~480 nm, Emission: ~525 nm).

Data Analysis:

The fluorescence polarization values are inversely proportional to the amount of RU-

45196 displaced by a test compound.

Normalize the data using the "no inhibitor" (0% inhibition) and "positive inhibitor" (100%

inhibition) controls.

Plot the percent inhibition against the logarithm of the test compound concentration and fit

the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Radioligand Binding Assay (Filtration
Format)
For laboratories equipped to handle radioactivity, a traditional radioligand binding assay can be

performed using a tritiated standard ligand (e.g., [3H]-Dexamethasone for GR or [3H]-

Progesterone for PR) with RU-45196 as an unlabeled competitor.
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Materials:

Membrane preparations from cells expressing GR or PR.

Radiolabeled ligand (e.g., [3H]-Dexamethasone or [3H]-Progesterone).

RU-45196 and other test compounds.

Binding Buffer: 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2 and 1 mM EDTA.

Wash Buffer: Cold Binding Buffer.

Glass fiber filters (e.g., GF/C).

Scintillation fluid.

Filtration apparatus.

Scintillation counter.

Procedure:

Assay Setup:

In a 96-well plate, add binding buffer, the radiolabeled ligand at a fixed concentration

(typically at its Kd), and varying concentrations of the unlabeled test compound (or RU-

45196).

Include wells for total binding (radioligand only) and non-specific binding (radioligand in

the presence of a high concentration of a known unlabeled ligand).

Reaction Initiation:

Add the membrane preparation to each well to start the binding reaction.

Incubation:

Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a

predetermined time to reach equilibrium (e.g., 60-120 minutes).
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Filtration:

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

This separates the receptor-bound radioligand from the unbound radioligand.

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound

radioligand.

Counting:

Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity

using a scintillation counter.

Data Analysis:

Calculate specific binding by subtracting the non-specific binding from the total binding.

Plot the percentage of specific binding against the logarithm of the competitor

concentration.

Fit the data to a one-site competition model to determine the IC50 value of the test

compound.

Calculate the Ki using the Cheng-Prusoff equation.
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Caption: Simplified signaling pathway for GR and PR modulation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1680181?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680181?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


High-Throughput Screening (HTS) Workflow
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Caption: HTS workflow using a competitive binding assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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